N-(3-ethylphenyl)benzamide
Description
N-(3-Ethylphenyl)benzamide is a benzamide derivative featuring a benzoyl group linked to a 3-ethylphenylamine moiety. Benzamides are characterized by their -NH-C(=O)-Ar framework, which enables diverse chemical modifications and biological interactions.
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-(3-ethylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO/c1-2-12-7-6-10-14(11-12)16-15(17)13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,16,17) |
InChI Key |
CBDGWGZKMPOIEU-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the benzamide scaffold critically determines its properties. Key analogs include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The 3-ethyl group (electron-donating) may increase electron density on the aromatic ring, contrasting with electron-withdrawing groups like -NO₂ or -CF₃, which polarize the amide bond and alter reactivity .
- Lipophilicity : The ethyl group likely confers higher logP values compared to methyl or hydroxylated analogs (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide), affecting membrane permeability .
Antimicrobial and Antiparasitic Activity
- Azetidinone Derivatives: N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]ethyl}benzamide showed potent antimicrobial activity against Gram-positive bacteria (MIC: 6.25 µg/mL) .
- Anthelmintic Metal Complexes : Copper and cobalt complexes of N-(substituted phenyl)benzamides exhibited dose-dependent activity against Eicinia foetida, outperforming albendazole .
Anticancer and Anti-Inflammatory Activity
- Imidazole Derivatives : 4-(1H-imidazol-1-yl)-N-(4-sulfamoylphenyl)benzamide demonstrated antifungal and anticancer activity against cervical cancer cells .
- Benzimidazolylmethyl Analogs : Compound 3a (N-(2-chloromethyl-benzimidazolylmethyl)benzamide) reduced inflammation with minimal gastric toxicity .
Enzyme Modulation
- Histone Acetyltransferase (HAT) Modulators : Benzamide derivatives of anacardic acid (e.g., CTB and CTPB) either inhibited or activated HAT, highlighting substituent-dependent effects .
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